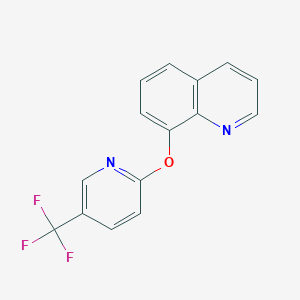
8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline is a compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N
作用機序
Target of Action
Quinoline derivatives are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
The trifluoromethyl group (-cf3) is an electron-withdrawing substituent that can influence the reactivity of the molecule. This suggests that the compound may interact with its targets through electronic effects, influencing the activity of the target enzymes or receptors.
Biochemical Pathways
Quinoline derivatives are known to be involved in various biochemical pathways, including those related to antibacterial, antineoplastic, and antiviral activities .
Pharmacokinetics
The solubility and partitioning behavior of quinoline derivatives can be critical factors in determining their bioavailability .
生化学分析
Biochemical Properties
It is known that quinolines, a class of compounds to which this molecule belongs, have been found to exhibit remarkable biological activity . They have been used as a scaffold for drug development, including antimalarial drugs such as fluoroquine .
Cellular Effects
Quinoline derivatives have been shown to exhibit various effects on cells, including antibacterial, antineoplastic, and antiviral activities .
Molecular Mechanism
Quinoline derivatives have been found to inhibit various enzymes, suggesting that they may exert their effects through enzyme inhibition .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline typically involves multiple steps, including the formation of the quinoline ring and the introduction of the trifluoromethyl and pyridyloxy groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of aniline with a β-ketoester followed by ring closure at high temperatures can form the quinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
化学反応の分析
Types of Reactions
8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The trifluoromethyl and pyridyloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring high temperatures and others proceeding at room temperature .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
科学的研究の応用
8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an antibacterial, antineoplastic, and antiviral agent.
Material Science: It is used in the development of liquid crystals and cyanine dyes.
Industrial Chemistry: The compound is utilized in the synthesis of complex molecules through reactions like Suzuki-Miyaura coupling.
類似化合物との比較
Similar Compounds
Similar compounds include other fluorinated quinolines, such as:
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
Uniqueness
The trifluoromethyl group, in particular, is known to increase the compound’s biological activity and stability .
特性
IUPAC Name |
8-[5-(trifluoromethyl)pyridin-2-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)11-6-7-13(20-9-11)21-12-5-1-3-10-4-2-8-19-14(10)12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGUHONUJWAOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=NC=C(C=C3)C(F)(F)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
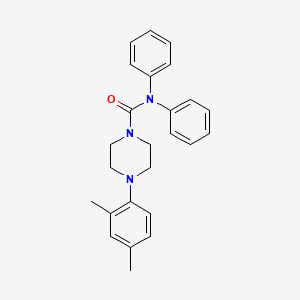
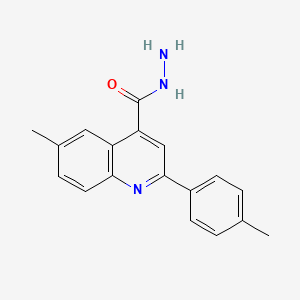
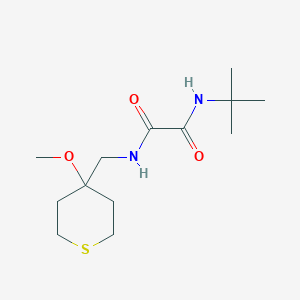
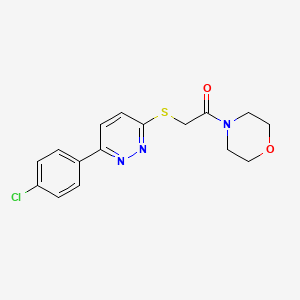
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2780620.png)
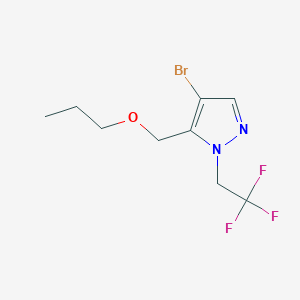

![2-{[(4-bromophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2780623.png)
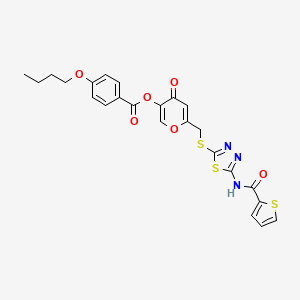
![Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2780626.png)
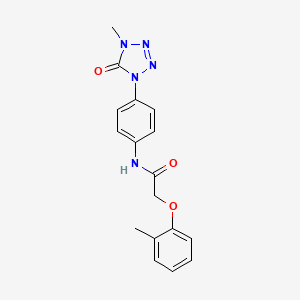
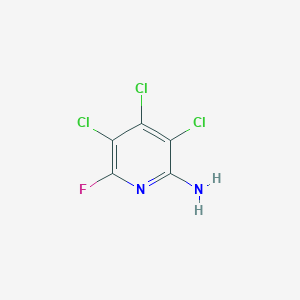
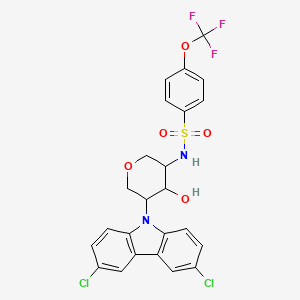
![3-{[(4-bromobenzyl)sulfinyl]methyl}-4-ethyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2780631.png)
